(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a coumarin-thiazole hybrid scaffold. Its design integrates a substituted phenyl ring (3-ethoxy-4-isopropoxy) and a 2-oxo-2H-chromen-3-yl moiety linked via a thiazole-acrylonitrile framework. The (E)-configuration of the acrylonitrile group is critical for maintaining planar geometry, which may influence intermolecular interactions and biological activity . This compound’s structural uniqueness lies in its dual functionality: the coumarin unit contributes to π-π stacking and fluorescence properties, while the thiazole and alkoxy substituents modulate electronic and steric effects .
Properties
IUPAC Name |
(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c1-4-30-24-12-17(9-10-23(24)31-16(2)3)11-19(14-27)25-28-21(15-33-25)20-13-18-7-5-6-8-22(18)32-26(20)29/h5-13,15-16H,4H2,1-3H3/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUCJDNIBDWGSZ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an acrylonitrile moiety, a thiazole ring, and a chromene derivative. The presence of functional groups such as ethoxy and isopropoxy contributes to its chemical reactivity and biological interactions.
Anticancer Activity
Recent studies indicate that the compound exhibits anticancer properties . In vitro tests have shown that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cells
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls, suggesting that the compound triggers programmed cell death pathways.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Experimental Findings
In experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, treatment with the compound decreased cytokine levels by approximately 40% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Additionally, the compound exhibits antimicrobial properties against several bacterial strains. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 20 µg/mL.
Structure-Activity Relationship (SAR)
Studies on related thiazole derivatives have provided insights into the structure-activity relationship (SAR). Modifications at specific positions on the thiazole ring significantly affect biological activity. For instance, electron-withdrawing groups enhance anticancer efficacy while maintaining low cytotoxicity towards normal cells.
| Modification | Biological Activity | Remarks |
|---|---|---|
| -F at ortho position | Increased potency | Enhances binding affinity |
| -Cl at para position | Moderate activity | Less effective than -F |
| -NO2 at meta position | Decreased potency | Detrimental to activity |
Comparison with Similar Compounds
Key Structural Analogues
Analysis
- Alkoxy vs. Halogen Substituents : The target compound’s 3-ethoxy-4-isopropoxy groups likely enhance solubility compared to halogenated analogues (e.g., 4-chloro or 6-bromo ), which prioritize lipophilicity and membrane permeability. The alkoxy groups may also reduce steric hindrance, facilitating binding to planar targets .
- Coumarin vs. Non-Coumarin Scaffolds: Unlike compounds with benzo[f]chromen or thiophene , the target’s 2-oxo-2H-chromen-3-yl moiety provides a rigid, conjugated system that may improve fluorescence properties or interactions with enzymes like kinases or cytochrome P450 .
- Thiazole Modifications : The thiazole ring’s substitution pattern (e.g., 4-aryl in the target vs. 4-isobutylphenyl ) influences electronic density, affecting hydrogen-bonding or π-stacking capabilities .
Crystallographic and Computational Insights
- Planarity and Packing : The (E)-configuration ensures planarity, as seen in isostructural compounds with triclinic P¯1 symmetry . This geometry facilitates dense crystal packing via π-π interactions between coumarin and thiazole rings .
- Hydrogen Bonding : Unlike fluorophenyl derivatives , the target’s alkoxy groups may participate in C–H···O hydrogen bonds, enhancing crystalline stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
